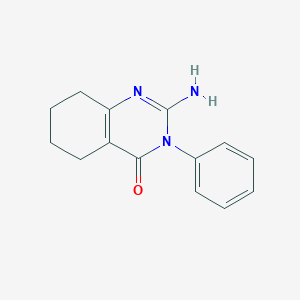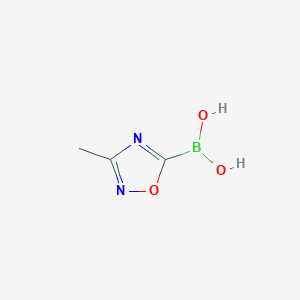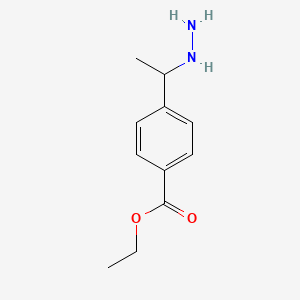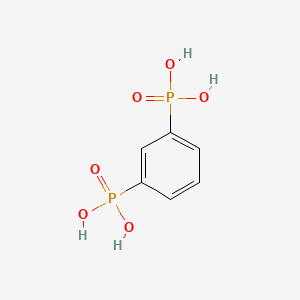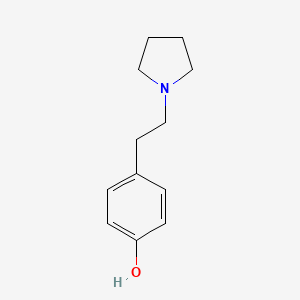
4-(2-(Pyrrolidin-1-yl)ethyl)phenol
描述
4-(2-(Pyrrolidin-1-yl)ethyl)phenol , also known as PEP , is a chemical compound with a fascinating structure. It combines a phenolic ring (phenol) with a pyrrolidine moiety, resulting in a hybrid molecule. The pyrrolidine ring contributes to its stereochemistry and three-dimensional shape, making it an intriguing scaffold for drug design .
Synthesis Analysis
Several synthetic strategies have been employed to access PEP. One approach involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Alternatively, functionalization of preformed pyrrolidine rings (such as proline derivatives) has been explored. Researchers have optimized reaction conditions to achieve efficient synthesis .
For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
Molecular Structure Analysis
The molecular structure of PEP consists of a phenolic ring attached to a pyrrolidine moiety. The pyrrolidine ring introduces stereogenic carbons, leading to different stereoisomers. These spatial orientations can significantly impact the biological profile of drug candidates, especially their binding mode to enantioselective proteins .
Chemical Reactions Analysis
PEP’s chemical reactivity depends on both the phenolic and pyrrolidine portions. It can undergo substitution reactions, oxidation, and other transformations typical of phenolic compounds. Exploring its reactivity with various reagents and functional groups is essential for understanding its potential applications .
Physical And Chemical Properties Analysis
作用机制
While specific details regarding PEP’s mechanism of action are scarce, its structural features suggest potential interactions with biological targets. The phenolic group may participate in hydrogen bonding, while the pyrrolidine ring could influence binding to receptors or enzymes. Further studies are needed to elucidate its precise mode of action .
安全和危害
未来方向
属性
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-5-3-11(4-6-12)7-10-13-8-1-2-9-13/h3-6,14H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXDTILOYSVWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




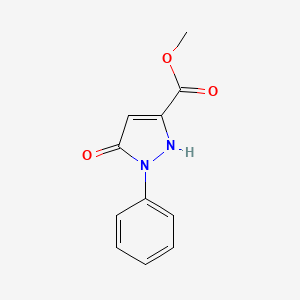
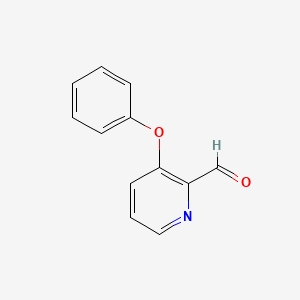

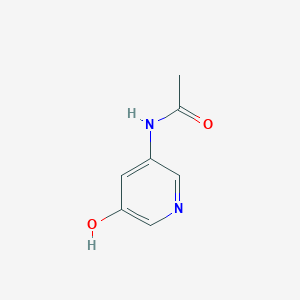
![1H-Benzotriazole,1-[(2-amino-4-thiazolyl)(methoxyimino)acetyl]-, 3-oxide, (Z)-(9CI)](/img/structure/B3284245.png)
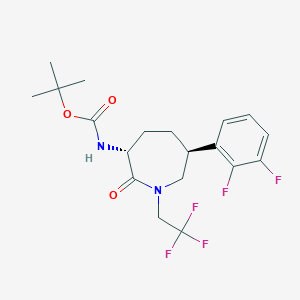
![Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3284249.png)

